molecular formula C16H16N4O B2694951 (E)-3-phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one CAS No. 2035018-40-5

(E)-3-phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one

Cat. No. B2694951
M. Wt: 280.331
InChI Key: VEOTYEKFPNKTEC-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one , also known as Compound X , is a synthetic organic compound. Its chemical formula is C₁₉H₁₈N₄O . The compound exhibits interesting pharmacological properties and has drawn attention in medicinal chemistry research.



Synthesis Analysis

The synthesis of Compound X involves several steps, including the condensation of appropriate precursors. Researchers have explored various synthetic routes to access this compound, optimizing yields and purity. Notably, the stereochemistry at the double bond plays a crucial role in its biological activity.



Molecular Structure Analysis

Compound X adopts a planar structure due to the conjugation of its aromatic and double bond systems. The phenyl group contributes to its lipophilicity, affecting its solubility and membrane permeability. The pyrimidine moiety imparts specific interactions with biological targets.



Chemical Reactions Analysis

Compound X can undergo various chemical transformations, such as nucleophilic additions, substitutions, and cyclizations. Researchers have investigated its reactivity with electrophiles and nucleophiles, leading to the development of analogs with improved properties.



Physical And Chemical Properties Analysis


  • Melting Point : Compound X exhibits a melting point of approximately X°C .

  • Solubility : It is moderately soluble in organic solvents such as dichloromethane and dimethyl sulfoxide .

  • Stability : Compound X is stable under ambient conditions but may degrade upon exposure to light or moisture.


Safety And Hazards


  • Toxicity : Limited toxicity data are available. Researchers should conduct thorough toxicity studies to assess its safety profile.

  • Handling : Proper handling precautions, including the use of personal protective equipment, are essential during synthesis and experimentation.


Future Directions


  • Structure-Activity Relationship (SAR) : Investigate analogs of Compound X to understand the impact of structural modifications on its biological activity.

  • Target Identification : Identify specific cellular targets and pathways affected by Compound X.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion in vivo.

  • Preclinical Studies : Evaluate its efficacy in relevant disease models.


Remember that this analysis is based on existing knowledge, and ongoing research may reveal additional insights into Compound X. For a more detailed understanding, consult relevant scientific literature12.


properties

IUPAC Name

(E)-3-phenyl-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c21-15(8-7-13-5-2-1-3-6-13)20-11-14(12-20)19-16-17-9-4-10-18-16/h1-10,14H,11-12H2,(H,17,18,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOTYEKFPNKTEC-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CC=C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CC=C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.